An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Homosalate-d4
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Homosalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Homosalate-d4. Deuterated compounds, such as Homosalate-d4, are critical internal standards for quantification studies using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium atoms offers a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for metabolic profiling, pharmacokinetic studies, and environmental analysis.
This document outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for the determination of isotopic purity and chemical identity.
Synthesis of Homosalate-d4
The synthesis of Homosalate-d4 (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate-3,4,5,6-d4) involves the deuteration of the aromatic ring of a salicylic acid precursor, followed by esterification with 3,3,5-trimethylcyclohexanol.
Synthetic Pathway Overview
The most common method for preparing deuterated aromatic compounds is through a Hydrogen-Deuterium (H-D) exchange reaction, often utilizing heavy water (D₂O) at elevated temperatures and pressures, sometimes with a catalyst.[2] The standard synthesis of non-deuterated homosalate is achieved via a Fischer-Speier esterification or a base-catalyzed transesterification.[3][4]
The proposed synthesis for Homosalate-d4 combines these principles. It begins with the H-D exchange on salicylic acid to produce salicylic acid-d4. This deuterated intermediate is then esterified with 3,3,5-trimethylcyclohexanol to yield the final product, Homosalate-d4. This two-step approach ensures specific deuteration on the aromatic ring as required.
Caption: Synthetic workflow for Homosalate-d4 production.
Experimental Protocol: Synthesis
Step 1: Synthesis of Salicylic Acid-d4 via H-D Exchange
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Reactor Setup: A high-pressure stainless-steel reactor is charged with salicylic acid, a platinum-on-alumina catalyst, and deuterium oxide (D₂O).
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Reaction Conditions: The reactor is sealed and heated to a temperature of 180-200°C with stirring. The pressure will rise due to the vapor pressure of D₂O at this temperature.
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Reaction Time: The reaction is allowed to proceed for 24-48 hours to facilitate the exchange of the four aromatic protons with deuterium.
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Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid, crude salicylic acid-d4, is dried in a vacuum oven. The efficiency of the H-D exchange can be enhanced by using flow synthesis methods with microwave heating.[2]
Step 2: Esterification to form Homosalate-d4
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Reagent Addition: The dried salicylic acid-d4 is dissolved in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.
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Catalyst and Alcohol: A stoichiometric excess of 3,3,5-trimethylcyclohexanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are added to the flask.
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Reaction: The mixture is heated to reflux. The water generated during the esterification is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
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Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude Homosalate-d4 is purified by column chromatography on silica gel.
Data Presentation: Synthesis Yield
The following table summarizes the expected quantitative results from the synthesis process.
| Parameter | Expected Value | Notes |
| Yield (Salicylic Acid-d4) | >90% | Yield is dependent on reaction time and catalyst efficiency. |
| Yield (Homosalate-d4) | 75-85% | Based on purified product after chromatography. |
| Chemical Purity | >98% | Determined by HPLC or qNMR. |
Isotopic Purity Determination
The isotopic purity and enrichment of the final Homosalate-d4 product must be rigorously determined. This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Workflow
The workflow for determining isotopic purity involves sample preparation, analysis by orthogonal techniques, and data interpretation to quantify the level of deuterium incorporation.
Caption: Workflow for isotopic and chemical purity analysis.
Experimental Protocols: Analysis
Protocol 1: Isotopic Enrichment by LC-HRMS
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Sample Preparation: Prepare a solution of Homosalate-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
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Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[5]
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Chromatography: Separate the analyte on a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any potential impurities.
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Mass Spectrometry: Acquire data in full scan mode with high resolution (>20,000 FWHM).
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Data Analysis:
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Extract the ion chromatogram for the [M+H]⁺ ion of non-deuterated Homosalate (C₁₆H₂₂O₃, exact mass ~263.16) and the deuterated analogue (C₁₆H₁₈D₄O₃, exact mass ~267.18).
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Analyze the mass spectrum corresponding to the Homosalate-d4 peak. Integrate the peak areas for each isotopologue (d₀, d₁, d₂, d₃, d₄).
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Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution, correcting for the natural abundance of ¹³C.[6][7]
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Protocol 2: Chemical and Isotopic Purity by ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh and dissolve a sample of Homosalate-d4 in a deuterated solvent (e.g., CDCl₃) that contains a known internal standard (e.g., maleic acid).
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Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).
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Data Acquisition: Obtain a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure accurate integration.
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Data Analysis:
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Chemical Purity: Compare the integral of a known proton signal from Homosalate-d4 (e.g., from the trimethylcyclohexyl group) to the integral of the internal standard to determine the absolute chemical purity.[8]
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Isotopic Purity: Observe the aromatic region of the spectrum (typically 6.8-7.8 ppm). Successful deuteration will result in a significant reduction or complete absence of the four proton signals from the salicylic acid moiety. The percentage of deuteration can be estimated by comparing the integration of any residual aromatic proton signals to the integration of a non-deuterated proton signal (e.g., a methyl group).
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Data Presentation: Isotopic Purity
The following table presents the expected analytical results for a successful synthesis of Homosalate-d4.
| Parameter | Method | Expected Value | Notes |
| Isotopic Enrichment (d₄) | LC-HRMS | >98% | Percentage of molecules containing four deuterium atoms. |
| Deuterated Forms (d₁-d₄) | LC-HRMS | ≥99% | Sum of all deuterated isotopologues.[1] |
| Residual Protons (Aromatic) | ¹H NMR | <2% | Integration relative to non-deuterated protons. |
| Molecular Formula | LC-HRMS | C₁₆H₁₈D₄O₃ | Confirmed by accurate mass measurement.[9] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. tn-sanso.co.jp [tn-sanso.co.jp]
- 3. CN105541634A - Synthetic method of homosalate - Google Patents [patents.google.com]
- 4. Homosalate - Wikipedia [en.wikipedia.org]
- 5. almacgroup.com [almacgroup.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
